molecular formula C11H20ClNO2 B3370801 dimethyl-bis(prop-2-enyl)azanium;prop-2-enoic acid;chloride CAS No. 53694-17-0

dimethyl-bis(prop-2-enyl)azanium;prop-2-enoic acid;chloride

Cat. No.: B3370801
CAS No.: 53694-17-0
M. Wt: 233.73 g/mol
InChI Key: SHPKFHOYQTVLAR-UHFFFAOYSA-M
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Description

Chemical Identity: Dimethyl-bis(prop-2-enyl)azanium; prop-2-enoic acid; chloride (CAS: 53694-17-0), also known as Polyquaternium-22, is a cationic copolymer synthesized from diallyldimethylammonium chloride (DADMAC) and acrylic acid (prop-2-enoic acid). Its molecular formula is C₁₁H₂₀ClNO₂, with a molecular weight of 233.74 g/mol . The compound is characterized by alternating quaternary ammonium and carboxylic acid groups, making it ampholytic and pH-responsive .

Applications:
Polyquaternium-22 is widely used in:

  • Water treatment: As a flocculant due to its cationic charge density .
  • Personal care products: In shampoos and conditioners for antistatic and conditioning properties .
  • Biomedical applications: Potential use in drug delivery systems owing to its tunable solubility .

Properties

IUPAC Name

dimethyl-bis(prop-2-enyl)azanium;prop-2-enoic acid;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N.C3H4O2.ClH/c1-5-7-9(3,4)8-6-2;1-2-3(4)5;/h5-6H,1-2,7-8H2,3-4H3;2H,1H2,(H,4,5);1H/q+1;;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHPKFHOYQTVLAR-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CC=C)CC=C.C=CC(=O)O.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

53694-17-0
Details Compound: Acrylic acid-diallyldimethylammonium chloride copolymer
Record name Acrylic acid-diallyldimethylammonium chloride copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53694-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

233.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53694-17-0
Record name 2-Propen-1-aminium, N,N-dimethyl-N-2-propen-1-yl-, chloride (1:1), polymer with 2-propenoic acid
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Record name 2-Propen-1-aminium, N,N-dimethyl-N-2-propen-1-yl-, chloride (1:1), polymer with 2-propenoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The compound is synthesized by reacting two monomers: acrylic acid and dimethyldiallyl ammonium chloride . The reaction typically involves polymerization under controlled conditions to ensure the formation of the desired copolymer. The process may include the use of initiators and specific temperature and pressure conditions to optimize the yield and quality of the product.

Industrial Production Methods

In industrial settings, the production of dimethyl-bis(prop-2-enyl)azanium;prop-2-enoic acid;chloride involves large-scale polymerization reactors. The monomers are fed into the reactor, where they undergo polymerization in the presence of initiators. The reaction conditions are carefully monitored to maintain consistency and quality. The resulting polymer is then purified and processed into the final product form .

Chemical Reactions Analysis

Types of Reactions

Dimethyl-bis(prop-2-enyl)azanium;prop-2-enoic acid;chloride primarily undergoes polymerization reactions. It can also participate in substitution reactions due to the presence of reactive functional groups.

Common Reagents and Conditions

    Polymerization: Initiators such as peroxides or azo compounds are commonly used to initiate the polymerization process.

    Substitution: Various nucleophiles can react with the compound under suitable conditions to replace specific functional groups.

Major Products Formed

The primary product formed from the polymerization of this compound is the copolymer itself, which is used in various applications such as antistatic agents and hair fixatives .

Scientific Research Applications

Dimethyl-bis(prop-2-enyl)azanium;prop-2-enoic acid;chloride has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its polymeric structure. The positively charged molecules of dimethyl-bis(prop-2-enyl)azanium;prop-2-enoic acid;chloride attach to negatively charged surfaces, such as hair shafts, forming a film that reduces static charges and smooths the surface . This mechanism is particularly useful in hair care products, where it helps to condition and manage hair.

Comparison with Similar Compounds

Polyquaternium-6 (CAS: 26062-79-3)

Structure : A homopolymer of DADMAC without acrylic acid.
Molecular Formula : (C₈H₁₆N⁺Cl⁻)ₙ .
Properties :

  • Charge Density : Higher cationic charge than Polyquaternium-22 due to the absence of anionic carboxylate groups.
  • Applications : Primarily in water treatment and cosmetics, but less versatile in pH-sensitive environments compared to copolymers .

Diallyldimethylammonium Chloride (DADMAC) (CAS: 7398-69-8)

Structure: The monomeric precursor to Polyquaternium-6 and Polyquaternium-22. Molecular Formula: C₈H₁₆N⁺Cl⁻ . Properties:

  • Reactivity : Forms homopolymers or copolymers with acrylic acid/sulfur dioxide.
  • Applications : Industrial resin production and as a precursor for cationic polymers .

DADMAC-Sulfur Dioxide Copolymer (CAS: 26470-16-6)

Structure : Copolymer of DADMAC and sulfur dioxide.
Molecular Formula : (C₈H₁₆N⁺Cl⁻·O₂S)ₓ .
Properties :

  • Functionality : Incorporates sulfonic groups, enhancing thermal stability.
  • Applications : Niche uses in biochemicals and pharmaceuticals due to sulfur’s electron-withdrawing effects .

Poly(acrylic acid) (PAA) (CAS: 9003-01-4)

Structure : Homopolymer of acrylic acid.
Molecular Formula : (C₃H₄O₂)ₙ .
Properties :

  • Charge : Anionic at neutral pH, contrasting with Polyquaternium-22’s cationic dominance.
  • Applications : Superabsorbent polymers and detergents, but lacks the synergistic charge effects of copolymers .

Comparative Data Table

Compound CAS Molecular Formula Molecular Weight Key Features
Polyquaternium-22 53694-17-0 C₁₁H₂₀ClNO₂ 233.74 Ampholytic copolymer; pH-responsive
Polyquaternium-6 26062-79-3 (C₈H₁₆N⁺Cl⁻)ₙ ~10,000–500,000 High cationic charge; water treatment
DADMAC 7398-69-8 C₈H₁₆N⁺Cl⁻ 161.67 Monomer for cationic polymers
DADMAC-SO₂ Copolymer 26470-16-6 (C₈H₁₆N⁺Cl⁻·O₂S)ₓ 225.74 Sulfonic functionality; thermal stability
Poly(acrylic acid) (PAA) 9003-01-4 (C₃H₄O₂)ₙ ~72,000–250,000 Anionic; superabsorbent applications

Research Findings and Functional Insights

Charge Density and Solubility

  • Polyquaternium-22’s dual charge (quaternary ammonium and carboxylate) enables pH-dependent solubility , unlike Polyquaternium-6, which remains cationic across all pH ranges .
  • The sulfur dioxide copolymer (CAS: 26470-16-6) exhibits reduced hygroscopicity compared to Polyquaternium-22, limiting its use in humid environments .

Antimicrobial Activity

  • Polyquaternium-22 demonstrates enhanced bactericidal activity in respiratory fluid studies compared to Polyquaternium-6, likely due to synergistic interactions between cationic and anionic moieties .

Industrial Performance

  • In wastewater treatment, Polyquaternium-22 achieves superior flocculation efficiency over Polyquaternium-6 at neutral pH, attributed to its balanced charge density .

Biological Activity

Dimethyl-bis(prop-2-enyl)azanium;prop-2-enoic acid;chloride, commonly referred to as a quaternary ammonium compound, is notable for its diverse applications in the cosmetic and personal care industries. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

  • Chemical Structure : this compound is a copolymer formed from diallyldimethylammonium chloride and acrylic acid. It exhibits amphoteric properties, allowing compatibility with both anionic and cationic surfactants.
  • Molecular Formula : C₁₇H₃₀ClN₁O₅
  • CAS Number : 67990-40-3
  • Molecular Weight : 363.877 g/mol

The biological activity of this compound primarily derives from its ability to form a film on surfaces, which is crucial for its application in hair and skin care products. The film-forming property aids in moisture retention and provides a smooth texture to treated surfaces.

Key Mechanisms:

  • Film Formation : The compound's cationic nature allows it to bond with negatively charged surfaces such as hair and skin, ensuring prolonged adherence even after rinsing.
  • Moisture Retention : By creating a barrier, it helps in preventing moisture loss, thus enhancing skin hydration and hair conditioning.

Applications in Research and Industry

This compound has been extensively studied for its applications in:

  • Cosmetics : Used as an antistatic agent and hair fixative in shampoos and conditioners.
  • Drug Delivery Systems : Investigated for its potential use in biocompatible drug delivery formulations due to its polymeric nature.

Toxicological Studies

Research indicates that the compound is unlikely to be absorbed systemically due to its large molecular size, minimizing risks of local or systemic toxicity upon application.

Case Studies

  • Hair Conditioning Efficacy :
    • A study demonstrated that formulations containing dimethyl-bis(prop-2-enyl)azanium significantly improved hair smoothness and reduced static electricity compared to control formulations without the polymer.
  • Skin Hydration :
    • Clinical trials have shown that topical applications of products containing this compound resulted in enhanced skin hydration levels over a period of four weeks, indicating its effectiveness as a moisturizer.

Comparative Analysis

PropertyDimethyl-bis(prop-2-enyl)azaniumSimilar Compounds
Film-forming abilityHighModerate
Moisture retentionExcellentVariable
Compatibility with surfactantsYesLimited
ToxicityLowModerate

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for dimethyl-bis(prop-2-enyl)azanium chloride, and what purity assessment methods are recommended?

  • Synthesis : The quaternary ammonium salt can be synthesized via quaternization of dimethylamine with prop-2-enyl (allyl) chloride. The reaction typically occurs in polar solvents (e.g., ethanol) under reflux, followed by ion exchange to isolate the chloride salt .
  • Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection or ion chromatography is recommended for purity analysis. Elemental analysis (C, H, N) and mass spectrometry (exact mass verification, e.g., 363.16 g/mol) are critical for confirming molecular composition .

Q. How can nuclear magnetic resonance (NMR) spectroscopy be optimized for structural elucidation of allyl-substituted quaternary ammonium salts?

  • 1H NMR : Focus on the allyl proton signals (δ 5.0–6.0 ppm for vinyl protons). Coupling constants (J = 10–17 Hz) help distinguish cis and trans configurations. Integration ratios verify stoichiometry of allyl groups .
  • 13C NMR : The quaternary ammonium nitrogen’s electron-withdrawing effect deshields adjacent carbons, shifting signals to δ 50–70 ppm. DEPT-135 confirms CH₂ and CH₃ groups in the allyl chains .

Advanced Research Questions

Q. What strategies resolve contradictions between theoretical and experimental spectroscopic data for acrylate-containing compounds?

  • Case Study : Discrepancies in IR carbonyl stretches (theoretical vs. experimental) may arise from hydrogen bonding or solvent polarity. Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model solvent effects and compare with experimental IR or Raman spectra .
  • Validation : Cross-validate with 2D NMR (COSY, HSQC) to confirm spatial correlations between protons and carbons, especially for acrylate moieties .

Q. How should researchers design crystallization experiments to obtain high-quality single crystals for X-ray diffraction of ionic acrylate derivatives?

  • Crystallization Conditions : Use slow evaporation in mixed solvents (e.g., methanol/water) to promote lattice ordering. For hygroscopic compounds, employ inert-atmosphere gloveboxes during crystal mounting .
  • Refinement : Apply the SHELXL program for structure refinement. Address disorder in allyl groups or counterions using PART and ISOR commands. Validate with R-factor convergence (< 0.05) and electron density maps .

Q. What computational methods are suitable for modeling the electrostatic interactions between dimethyl-bis(prop-2-enyl)azanium cations and acrylate anions?

  • Molecular Dynamics (MD) : Simulate ion pairing in explicit solvents (e.g., water or acetonitrile) using AMBER or CHARMM force fields. Analyze radial distribution functions (RDFs) to quantify cation-anion proximity .
  • Quantum Mechanics (QM) : Perform ab initio calculations (MP2/cc-pVTZ) to map electrostatic potential surfaces and identify charge-transfer interactions .

Methodological Best Practices

  • Data Contradiction Analysis : When mass spectrometry and elemental analysis conflict (e.g., %C deviation), re-evaluate sample homogeneity or consider isotopic contributions (e.g., chlorine’s natural abundance) .
  • Safety Protocols : For handling allyl chloride (a lachrymator), use fume hoods and personal protective equipment (PPE). Refer to SDS guidelines for spill management and first-aid measures .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
dimethyl-bis(prop-2-enyl)azanium;prop-2-enoic acid;chloride
Reactant of Route 2
dimethyl-bis(prop-2-enyl)azanium;prop-2-enoic acid;chloride

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